

Spectroscopic Characterization of Dimethylaminoborane: A Technical Guide

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Compound of Interest

Compound Name: *Dimethylaminoborane*

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This technical guide provides an in-depth overview of the spectroscopic data for **dimethylaminoborane**, a compound of interest in chemical synthesis and materials science. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of **dimethylaminoborane**. The following tables summarize the key chemical shifts for ^1H , ^{11}B , and ^{13}C nuclei.

Table 1: ^1H NMR Spectroscopic Data for Dimethylaminoborane

Chemical Shift (δ) ppm	Multiplicity	Solvent
2.4	Singlet	CDCl_3

Table 2: ^{11}B NMR Spectroscopic Data for Dimethylaminoborane and Related Species

The ^{11}B NMR spectrum is particularly informative for boron-containing compounds. The chemical shift can vary depending on the specific boron environment, such as in the monomer, dimer, or other reaction products.

Species	Chemical Shift (δ) ppm	Multiplicity	Reference
Cyclic borazane $[\text{Me}_2\text{N}\cdot\text{BH}_2]_2$	5.4	Triplet	[1]
Linear borazane $\text{Me}_2\text{NH}\cdot\text{BH}_2-$ $\text{NMe}_2\cdot\text{BH}_3$	2.0, -13.2	Triplet, Quartet	[1]
Amino borane $\text{Me}_2\text{N}=\text{BH}_2$	38.1	Triplet	[1]
Diamino borane $(\text{Me}_2\text{N})_2\text{BH}$	29.7	Doublet	[1]

Table 3: ^{13}C NMR Spectroscopic Data for Dimethylaminoborane

Chemical Shift (δ) ppm	Solvent
47.9	Not Specified

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **dimethylaminoborane** shows characteristic absorption bands corresponding to N-H, B-H, and C-H vibrations.

Table 4: Key IR Absorption Bands for Dimethylaminoborane

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3200	N-H stretch	Strong, broad
~2400	B-H stretch	Strong
~1470	CH ₃ deformation	Medium
~1170	B-N stretch	Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

¹H, ¹¹B, and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer.^[2] For ¹¹B NMR, a Varian VXR-300 NMR spectrometer operating at 96 MHz has been used to monitor reaction kinetics.^[3]

- Sample Preparation: A sample of **dimethylaminoborane** is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
- Data Acquisition: Spectra are acquired at room temperature. For ¹¹B NMR, proton decoupling ({¹H}) may be used to simplify the spectrum.
- Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak. For ¹¹B NMR, an external standard such as BF₃·OEt₂ is commonly used.^[2]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet Nexus FTIR.^[2]

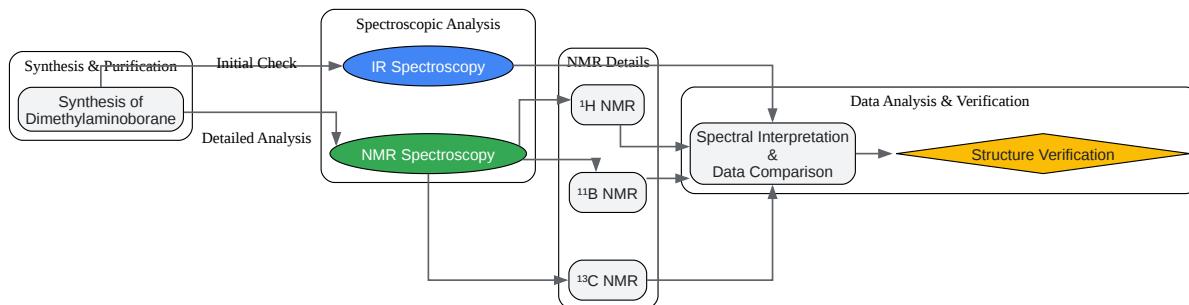
- Sample Preparation: For solid samples, a mull is prepared by grinding the sample with a mulling agent (e.g., Nujol or Fluorolube). The mull is then placed between two KBr or NaCl plates. The spectrum for **dimethylaminoborane** from the Coblenz Society was obtained

from a solid mull using Kel-F oil for the 2-7.5 micron range and mineral oil for the 7.5-16 micron range.^[4] Alternatively, a liquid film can be used for liquid samples.

- Data Acquisition: The spectrum is recorded in transmission mode. A background spectrum of the mulling agent or the empty sample holder is first recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of **dimethylaminoborane**.



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Caption: Workflow for the spectroscopic characterization of **dimethylaminoborane**.

This diagram outlines the logical progression from synthesis to structural verification using IR and multi-nuclear NMR spectroscopy. Initial IR analysis provides a quick check for the presence of key functional groups, followed by detailed structural elucidation through ^1H , ^{11}B ,

and ^{13}C NMR. The collected data is then interpreted and compared against reference spectra to verify the final structure.

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